8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
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Overview
Description
8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a complex organic compound characterized by its unique structural features, including a chloro group, a fluorophenyl sulfonyl group, and a methano-1,3-benzoxazocin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one typically involves multiple steps:
Formation of the Benzoxazocin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazocin ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Fluorination: The fluorophenyl group is typically introduced via nucleophilic aromatic substitution using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Bases: Pyridine, triethylamine
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Sulfides or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and fluorophenyl groups, which are known to interact with biological targets.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities. The presence of the chloro and fluorophenyl groups often enhances the bioactivity of such compounds.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the benzoxazocin core.
Mechanism of Action
The mechanism by which 8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-5-[(4-methylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- 8-chloro-5-[(4-bromophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
Uniqueness
The unique combination of the chloro, fluorophenyl, and sulfonyl groups in 8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one distinguishes it from similar compounds. These groups confer specific chemical reactivity and potential biological activity that might not be present in other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-chloro-12-(4-fluorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S/c1-18-9-14(13-8-10(19)2-7-15(13)25-18)16(17(22)21-18)26(23,24)12-5-3-11(20)4-6-12/h2-8,14,16H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCHSHHSBXDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)F)C4=C(O2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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